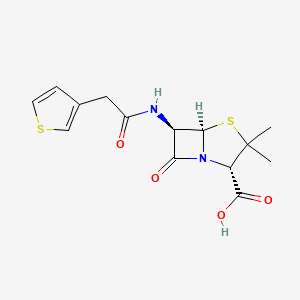![molecular formula C17H20O4 B1655482 1-Methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene CAS No. 3722-61-0](/img/structure/B1655482.png)
1-Methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] is an organic compound with the molecular formula C15H16O4. It is a derivative of benzene, featuring two methoxy groups and a 1,3-propanediylbis(oxy) linkage. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] typically involves the reaction of 1,3-dibromopropane with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the 2-methoxyphenol groups, forming the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylpropane: Similar structure but lacks the methoxy groups.
1,3-Diphenylpropane: Another related compound with a similar backbone.
Ethylene glycol diphenyl ether: Features an ethylene glycol linkage instead of the 1,3-propanediylbis(oxy) linkage.
Uniqueness
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] is unique due to its specific combination of methoxy groups and the 1,3-propanediylbis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
3722-61-0 |
|---|---|
Fórmula molecular |
C17H20O4 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
1-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-8-3-5-10-16(14)20-12-7-13-21-17-11-6-4-9-15(17)19-2/h3-6,8-11H,7,12-13H2,1-2H3 |
Clave InChI |
PHDJRROBCDCWPT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl bicyclo[2.2.1]hept-2-ylacetate](/img/structure/B1655399.png)
![4-Thiazolidinone, 2-phenyl-3-[2-(1-piperidinyl)ethyl]-](/img/structure/B1655400.png)











![2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1655421.png)
